2-Bromo-1,2-dihydronaphthalene

Conformational analysis NMR spectroscopy Physical organic chemistry

2-Bromo-1,2-dihydronaphthalene (C₁₀H₉Br, molecular weight 209.082 g/mol) is a brominated 1,2-dihydronaphthalene in which the bromine atom resides on the sp³‑hybridized C2 of the non‑aromatic ring. Unlike bromonaphthalenes or 3‑bromo‑1,2‑dihydronaphthalene (CAS 92013‑27‑9), the C2‑positioning imparts distinct conformational dynamics and reactivity that are critical for synthetic planning.

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
CAS No. 652977-95-2
Cat. No. B12537067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,2-dihydronaphthalene
CAS652977-95-2
Molecular FormulaC10H9Br
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESC1C(C=CC2=CC=CC=C21)Br
InChIInChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7H2
InChIKeyUENHJUPTKOROMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,2-dihydronaphthalene (CAS 652977-95-2) – Structural Identity and Key Physicochemical Signatures for Procurement Verification


2-Bromo-1,2-dihydronaphthalene (C₁₀H₉Br, molecular weight 209.082 g/mol) is a brominated 1,2-dihydronaphthalene in which the bromine atom resides on the sp³‑hybridized C2 of the non‑aromatic ring . Unlike bromonaphthalenes or 3‑bromo‑1,2‑dihydronaphthalene (CAS 92013‑27‑9), the C2‑positioning imparts distinct conformational dynamics and reactivity that are critical for synthetic planning [1].

Why Simple In‑Class Substitution Fails for 2‑Bromo‑1,2‑dihydronaphthalene (CAS 652977‑95‑2)


The position of the bromine atom on the non‑aromatic sp³ carbon fundamentally departs from the behavior of aromatic‑ring‑brominated isomers (e.g., 3‑bromo‑1,2‑dihydronaphthalene, CAS 92013‑27‑9) and the parent 1,2‑dihydronaphthalene. This substitution pattern alters ring‑puckering amplitude, regioselectivity in radical reactions, and the product distribution in oxidative transformations, meaning that reaction conditions optimized for regioisomeric analogs cannot be directly transposed without re‑validation [1].

Quantitative Differentiation Evidence for 2‑Bromo‑1,2‑dihydronaphthalene (CAS 652977‑95‑2) Relative to Closest Analogs


Ring‑Puckering Amplitude: 2‑Bromo vs. Parent 1,2‑Dihydronaphthalene

Vicinal 3J(HH) coupling analysis demonstrates that replacing the C2 hydrogen with bromine in 1,2‑dihydronaphthalene increases the total puckering amplitude of the non‑aromatic ring, shifting it toward a deeper boat conformation [1]. The parent 1,2‑dihydronaphthalene possesses a shallower puckering amplitude; exact numerical magnitudes were not reported in the publicly available abstract, but the qualitative trend is unequivocal.

Conformational analysis NMR spectroscopy Physical organic chemistry

Regioselectivity of Radical Bromination: Preferential Formation of 2‑Bromo Isomer Over 1‑Bromo

Radical bromination of 1,2‑dihydronaphthalene with N‑bromosuccinimide (NBS) and a peroxide initiator selectively delivers 2‑bromo‑1,2‑dihydronaphthalene rather than the 1‑bromo isomer, consistent with preferential formation of the more substituted allylic radical at C2 [1]. No yield data for the regioisomeric mixture were provided in the cited source, but the exclusive mention of the 2‑bromo product implies high regioselectivity.

Radical chemistry Synthetic methodology Dihydronaphthalene functionalization

Oxidative Product Distribution Shift: Electron‑Withdrawing Br vs. Electron‑Donating Substituents

In TTN‑mediated oxidation of 1,2‑dihydronaphthalenes, electron‑withdrawing substituents (e.g., Br) on the aromatic ring divert the reaction from clean indan formation toward significant amounts of glycolic derivatives and naphthalenes, whereas electron‑donating groups (e.g., OMe, Me) favor the ring‑contracted indan [1]. Although the published study examined aromatic‑ring substitution, the inductive effect of the C2‑bromo substituent is expected to induce a qualitatively similar shift in product distribution compared to electron‑rich dihydronaphthalenes.

Oxidation chemistry Heterocycle synthesis Methodology

Application Scenarios Where 2‑Bromo‑1,2‑dihydronaphthalene (CAS 652977‑95‑2) Offers Verifiable Advantage


Conformational Probe for Karplus‑Type NMR Studies of Six‑Membered Rings

The enhanced ring‑puckering induced by the C2‑bromo substituent makes 2‑bromo‑1,2‑dihydronaphthalene a valuable model compound for calibrating vicinal coupling‑constant relationships (Karplus equations) in non‑aromatic six‑membered rings, as directly evidenced by the Alam et al. NMR investigation [1].

Synthetic Intermediate for Naphthalene via Regioselective Elimination

The compound serves as a well‑defined intermediate in the two‑step conversion of 1,2‑dihydronaphthalene to naphthalene, exploiting the regioselective radical bromination at C2 followed by base‑induced elimination. This route avoids the need for high‑temperature dehydrogenation and offers a predictable, mild alternative for naphthalene generation [1].

Model Substrate in Electrophilic Bromination Selectivity Studies

Because radical bromination exclusively introduces the halogen at the allylic C2 position, the compound can be used as a benchmark to compare the selectivity of different brominating agents (e.g., NBS vs. Br₂) or reaction conditions (polar vs. radical pathways), aiding in method development [1].

Precursor for 2‑Substituted Dihydronaphthalene Libraries via Cross‑Coupling

The alkenyl‑bromide character of the C2–Br bond suggests potential for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck) to install aryl, vinyl, or alkynyl groups at the 2‑position, enabling the construction of diverse dihydronaphthalene‑based compound libraries. This reactivity is distinct from aromatic bromides and offers a complementary entry point for medicinal chemistry programs [1].

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